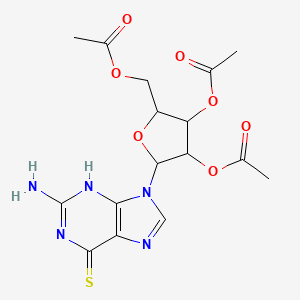

Guanosine, 6-thio-, 2',3',5'-triacetate

Description

Overview of Purine (B94841) Analogs in Nucleic Acid Metabolism Studies

Purine analogs are invaluable tools for studying the complex pathways of nucleic acid metabolism. By mimicking natural purines like guanine (B1146940) and hypoxanthine (B114508), these molecules can interact with the enzymes involved in DNA and RNA synthesis. researchgate.net Once inside a cell, thiopurines like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) are converted into their respective nucleotide forms by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.comresearchgate.net

These analog nucleotides can then exert their effects through several mechanisms:

Inhibition of de novo purine synthesis: Thio-nucleotide monophosphates can inhibit key enzymes in the purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, through a feedback inhibition mechanism. This leads to a depletion of the natural purine nucleotide pool required for nucleic acid synthesis. drugbank.com

Incorporation into Nucleic Acids: The triphosphate forms of these analogs can be incorporated into DNA and RNA during replication and transcription. drugbank.comlktlabs.com The presence of these fraudulent bases can disrupt the structure and function of the nucleic acid chains, leading to strand breaks and cellular apoptosis.

The study of these interactions provides deep insights into the regulation of cell growth, proliferation, and the mechanisms of DNA repair.

Classification and Structural Characteristics of Thiopurine Nucleosides

Thiopurine nucleosides can be broadly classified based on the purine base they are derived from. The two primary groups are analogs of guanine and analogs of hypoxanthine (which is a precursor to adenine (B156593) and guanine).

Guanine Analogs: 6-thioguanine (6-TG) and its nucleoside form, 6-thioguanosine (B559654), are primary examples. They contain the characteristic 2-amino group of guanine.

Hypoxanthine Analogs: 6-mercaptopurine (6-MP) is the most prominent member of this group, lacking the 2-amino group.

The core structure of these compounds consists of a purine ring system where the oxygen atom at the 6th position is replaced by a sulfur atom, creating a thiol group. This substitution is critical to their biochemical activity. This core is attached to a sugar moiety, typically ribose or deoxyribose, via a β-N9-glycosidic bond.

The specific compound of focus, Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate , possesses a key structural modification: the hydroxyl groups on the 2', 3', and 5' positions of the ribose sugar are esterified with acetate (B1210297) groups. This acetylation increases the molecule's lipophilicity. Such modifications are a common strategy in drug design to create prodrugs with enhanced ability to cross cellular membranes. nih.govacs.org Once inside the cell, it is presumed that cellular esterases cleave the acetyl groups, releasing the active 6-thioguanosine.

Recent research has explored the photophysical and photochemical properties of this acetylated compound, identified as 2',3',5'-tri-O-acetyl-6-thioguanosine (ta6TGuo). nih.gov Studies have shown that thioguanine is sensitive to UVA light and can generate singlet molecular oxygen, a reactive oxygen species. nih.gov The photophysical characteristics of ta6TGuo and related compounds have been investigated to understand their potential in photodynamic therapies.

| Compound | Quantum Yield of Intersystem Crossing (ΦISC) | Quantum Yield of 1O2* Generation (ΦΔ) |

|---|---|---|

| 2',3',5'-tri-O-acetyl-6-thioguanosine (ta6TGuo) | 0.59 | 0.48 |

| 2',3',5'-tri-O-acetyl-8-thioguanosine (ta8TGuo) | 0.38 | 0.31 |

| 2',3',5'-tri-O-acetyl-6,8-dithioguanosine (taDTGuo) | 0.66 | 0.61 |

Data from a study investigating the characteristics of excited triplet states of thiolated guanosine derivatives. nih.gov

Historical Context of Guanine and Guanosine Analog Research

The field of purine analog research was pioneered in the mid-20th century by George Hitchings and Gertrude Elion. nih.govnih.gov Their systematic investigation into nucleic acid metabolism led to the synthesis of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) in the early 1950s. researchgate.netnih.gov Their work was based on the premise that by creating analogs that could block the synthesis of DNA, they could inhibit the rapid proliferation of cancer cells and bacteria. nih.gov

This groundbreaking research, which demonstrated the antimetabolite theory, resulted in some of the first effective chemotherapeutic agents for leukemia. nih.govwikipedia.org The discovery and development of these thiopurines were so significant that Hitchings and Elion were awarded the Nobel Prize in Physiology or Medicine in 1988. nih.gov Their work laid the foundation for decades of subsequent research into designing more specific and effective nucleoside analogs, including modified versions like Guanosine, 6-thio-, 2',3',5'-triacetate, for various biochemical and therapeutic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34793-20-9 |

|---|---|

Molecular Formula |

C16H19N5O7S |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |

InChI Key |

BZOOEMDKUJHUEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Intracellular Metabolism and Biotransformation Pathways of Guanosine, 6 Thio , 2 ,3 ,5 Triacetate

Enzymatic Hydrolysis of Acetate (B1210297) Protecting Groups (Inferred Prodrug Activation)

Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate is designed as a lipophilic prodrug to enhance its cellular uptake. The three acetate groups attached to the ribose sugar at the 2', 3', and 5' positions increase its ability to diffuse across the lipid bilayer of the cell membrane. Following transport into the intracellular environment, these acetate groups are cleaved, a crucial step for the activation of the compound.

This deacetylation is inferred to be catalyzed by intracellular esterases, which are ubiquitous enzymes found in the cytoplasm and various organelles. nih.govnih.gov These enzymes hydrolyze the ester bonds, releasing the acetate groups and yielding the active nucleoside, 6-thioguanosine (B559654). nih.gov This enzymatic hydrolysis is a common and effective strategy for the intracellular delivery of polar nucleoside analogues that would otherwise struggle to enter the cell. nih.gov

Conversion to 6-Thioguanine (B1684491) and 6-Thioguanosine Monophosphate (6-TGMP)

Following the removal of the acetate groups to form 6-thioguanosine, the compound enters the primary anabolic pathway. The metabolic journey continues with its conversion to the key intermediate, 6-thioguanosine monophosphate (6-TGMP). This conversion is a pivotal step, as it traps the molecule within the cell and primes it for subsequent phosphorylation. The activation of 6-thioguanine (6-TG), a related thiopurine, also converges on this step. researchgate.net All thiopurines are prodrugs that must be converted into their active forms within the cell to exert their effects. nih.gov

The conversion of 6-thioguanine to 6-TGMP is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govpatsnap.com HGPRT is a central enzyme in the purine (B94841) salvage pathway, which recycles purine bases from the degradation of DNA and RNA. nih.gov It facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the thiopurine base, forming the nucleotide 6-TGMP. researchgate.net The activity of HGPRT is a critical determinant of the extent to which 6-thioguanine is activated.

Sequential Phosphorylation to Diphosphate (B83284) (6-TGDP) and Triphosphate (6-TGTP) Nucleotides

Once 6-TGMP is formed, it serves as a substrate for a series of phosphorylation reactions catalyzed by intracellular kinases. These sequential phosphorylations convert the monophosphate nucleotide into its diphosphate and triphosphate forms. nih.gov

First, 6-TGMP is phosphorylated to 6-thioguanosine diphosphate (6-TGDP). Subsequently, 6-TGDP is further phosphorylated to yield 6-thioguanosine triphosphate (6-TGTP). patsnap.comnih.gov These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the ultimate effectors of the drug's biological activity. clinpgx.org The formation of 6-TGTP allows for its incorporation into RNA, which can disrupt RNA synthesis and function. patsnap.com

Deoxygenation by Ribonucleotide Reductase to 6-Thio-2'-deoxyguanosine (B1664700) Triphosphate (6-thio-dGTP)

In addition to its role in RNA, the thiopurine metabolites must be converted into a deoxyribonucleotide form to be incorporated into DNA. This conversion is handled by the enzyme ribonucleotide reductase. This enzyme catalyzes the reduction of the ribose sugar moiety of the thioguanosine nucleotide, removing the 2'-hydroxyl group to form the corresponding deoxyribonucleotide.

Specifically, 6-thioguanosine diphosphate (6-TGDP) is converted to 6-thio-2'-deoxyguanosine diphosphate (6-thio-dGDP), which is then phosphorylated to 6-thio-2'-deoxyguanosine triphosphate (6-thio-dGTP). nih.gov This deoxy-triphosphate form is recognized by DNA polymerases during DNA replication and incorporated into the DNA strand, a key mechanism of its cytotoxic action. nih.govnih.gov

Metabolic Pathway Enzymes

The table below summarizes the key enzymes involved in the intracellular anabolic pathway of Guanosine, 6-thio-, 2',3',5'-triacetate.

| Step | Precursor | Product | Enzyme(s) |

| Prodrug Activation | This compound | 6-Thioguanosine | Intracellular Esterases (Inferred) |

| Initial Phosphorylation | 6-Thioguanine | 6-Thioguanosine Monophosphate (6-TGMP) | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) |

| Sequential Phosphorylation | 6-TGMP → 6-TGDP → 6-TGTP | 6-Thioguanosine Diphosphate (6-TGDP) & 6-Thioguanosine Triphosphate (6-TGTP) | Cellular Kinases |

| Deoxygenation | 6-Thioguanosine Diphosphate (6-TGDP) | 6-Thio-2'-deoxyguanosine Triphosphate (6-thio-dGTP) | Ribonucleotide Reductase & Kinases |

Research on Competing Anabolic and Catabolic Enzyme Activities

The intracellular concentration of active 6-thioguanine nucleotides is tightly regulated by a balance between the anabolic pathways described above and competing catabolic (breakdown) pathways. researchgate.net Several enzymes are involved in this metabolic competition, shunting the precursor, 6-thioguanine, or its metabolites away from the activation cascade. nih.govresearchgate.net

Two major catabolic enzymes play a significant role:

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-thioguanine and its nucleotide metabolites. wikipedia.orgnih.gov Methylation of 6-thioguanine produces 6-methylthioguanine, while methylation of 6-TGMP produces methylthioguanosine monophosphate (meTGMP). nih.gov In the case of 6-thioguanine, this methylation is considered a deactivation step, as it prevents the drug from being converted into its active cytotoxic forms. nih.gov Genetic variations in the TPMT gene can lead to significant differences in enzyme activity among individuals, affecting the metabolic fate of the drug. researchgate.net

Xanthine (B1682287) Oxidase (XO): This enzyme is involved in the catabolism of purines. It can convert 6-thioguanine into inactive metabolites, such as 6-thiouric acid. nih.govnih.govcjhp-online.ca This represents a significant catabolic route that competes directly with the anabolic HGPRT pathway. nih.gov High xanthine oxidase activity can lead to rapid degradation of the drug, reducing the amount available for conversion into active 6-TGNs. nih.gov

Competing Metabolic Enzymes

This table outlines the key enzymes that compete for thiopurine substrates, influencing the balance between drug activation and inactivation.

| Enzyme | Pathway Type | Substrate(s) | Product(s) | Metabolic Effect |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Anabolic | 6-Thioguanine | 6-Thioguanosine Monophosphate (6-TGMP) | Activation |

| Thiopurine S-methyltransferase (TPMT) | Catabolic | 6-Thioguanine, 6-TGMP | 6-Methylthioguanine, meTGMP | Inactivation/Shunting |

| Xanthine Oxidase (XO) | Catabolic | 6-Thioguanine | 6-Thiouric acid | Inactivation |

Molecular Mechanisms of Action of Metabolites Derived from Guanosine, 6 Thio , 2 ,3 ,5 Triacetate

Interference with DNA and RNA Synthesis and Function

The primary cytotoxic effects of the metabolites are rooted in their ability to be incorporated into DNA and RNA, a process that triggers a cascade of DNA damage and subsequent cellular responses. nih.gov

Following cellular uptake and metabolic activation, the prodrug is ultimately converted to 6-thio-2'-deoxyguanosine (B1664700) 5'-triphosphate (6-thio-dGTP). aacrjournals.orgsmpdb.ca This metabolite structurally mimics the natural deoxyguanosine triphosphate (dGTP). During the S-phase of the cell cycle, DNA polymerases recognize 6-thio-dGTP and incorporate it into newly synthesized DNA strands in place of guanine (B1146940). aacrjournals.orgnih.gov This incorporation is a critical step, as the presence of these fraudulent bases in the DNA is a major source of cytotoxicity. aacrjournals.orgnih.govnih.gov The accumulation of 6-thioguanine (B1684491) in DNA is a key determinant of the cellular response to the compound. nih.govnih.gov

Table 1: Metabolic Activation Pathway

| Precursor/Metabolite | Key Enzyme(s) | Product |

|---|---|---|

| 6-Thioguanine (6-TG) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | 6-Thioguanosine (B559654) monophosphate (6-TGMP) |

| 6-Thioguanosine monophosphate (6-TGMP) | Kinases | 6-Thioguanosine diphosphate (B83284) (6-TGDP) |

| 6-Thioguanosine diphosphate (6-TGDP) | Kinases | 6-Thioguanosine triphosphate (6-TGTP) |

| 6-Thioguanosine diphosphate (6-TGDP) | Ribonucleotide Reductase | 6-Thio-2'-deoxyguanosine diphosphate (6-thio-dGDP) |

| 6-Thio-2'-deoxyguanosine diphosphate (6-thio-dGDP) | Kinases | 6-Thio-2'-deoxyguanosine triphosphate (6-thio-dGTP) |

This table outlines the enzymatic conversion of 6-thioguanine into its active nucleotide forms that are incorporated into RNA and DNA.

The incorporation of 6-thioguanine into the DNA helix is not innocuous; it initiates several pathways of DNA damage and cellular stress responses. aacrjournals.orgnih.gov The primary lesions observed are DNA strand breaks. nih.gov

Two major mechanisms of damage have been identified:

Mismatch Repair (MMR)-Mediated Damage: A small fraction of the incorporated 6-thioguanine can be methylated by endogenous S-adenosylmethionine to form S6-methylthioguanine (S6mG). nih.govaacrjournals.org During the subsequent round of DNA replication, this S6mG lesion frequently mispairs with thymine (B56734). nih.gov This mismatch is recognized by the DNA Mismatch Repair (MMR) system. aacrjournals.orgresearchgate.net The MMR machinery attempts to excise the incorrect base on the daughter strand, but because the S6mG remains on the template strand, the process can repeat, leading to a "futile repair cycle." This cycle ultimately generates persistent DNA single-strand breaks, which can escalate to double-strand breaks, triggering a G2-M cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.net

Oxidative Damage: The 6-thioguanine base itself can be a source of reactive oxygen species (ROS). aacrjournals.org These ROS can then inflict further damage on the DNA, specifically targeting the 6-thioguanine residues already incorporated. aacrjournals.org This oxidation leads to the formation of lesions such as guanine-6-sulfonate (GSO3) and can induce the formation of DNA interstrand cross-links (ICLs). aacrjournals.org These lesions are potent blockers of DNA replication and transcription, contributing significantly to the compound's cytotoxicity. aacrjournals.org

Table 2: DNA Damage and Cellular Consequences

| Triggering Lesion | Mediating Pathway | Resulting DNA Damage | Cellular Response |

|---|---|---|---|

| S6-methylthioguanine:Thymine Mismatch | DNA Mismatch Repair (MMR) | Single- and Double-Strand Breaks | G2-M Cell Cycle Arrest, Apoptosis |

| DNA-incorporated 6-Thioguanine | Reactive Oxygen Species (ROS) | Guanine-6-sulfonate, Interstrand Cross-links (ICLs) | Replication Arrest, Apoptosis |

This table summarizes the pathways leading to DNA damage and the resulting cellular responses following the incorporation of 6-thioguanine metabolites into DNA.

Beyond its general effects on the genome, metabolites of the compound exhibit a specific and potent mechanism of action at the chromosome ends, or telomeres. This action is particularly relevant in cells that express telomerase, an enzyme responsible for maintaining telomere length.

The nucleoside analogue 6-thio-2'-deoxyguanosine (6-thio-dG), a precursor to 6-thio-dGTP, is recognized by the enzyme telomerase. aacrjournals.orgnih.govnih.gov Telomerase utilizes 6-thio-dGTP as a substrate and incorporates it into the newly synthesized telomeric repeats. aacrjournals.orgnih.govuwa.edu.au This process has been described as a "telomerase-mediated telomere-poisoning approach" because it uses the cell's own telomere maintenance machinery to introduce a disruptive element. aacrjournals.org Research indicates that 6-thio-dG does not directly inhibit telomerase activity; rather, its incorporation into the growing telomere leads to the formation of a non-productive, stalled telomerase complex that prevents further extension. nih.govbiorxiv.orgbiorxiv.org

The incorporation of 6-thio-dG into telomeres leads to the creation of modified, dysfunctional telomeres, a phenomenon often referred to as "telomere uncapping". aacrjournals.orgnih.govnih.gov This effect is specific to telomerase-positive cells. aacrjournals.orguwa.edu.au The resulting telomere damage is recognized by the cell's DNA damage response machinery, leading to the formation of Telomere Dysfunction-Induced Foci (TIFs), which are localized concentrations of DNA damage response proteins at telomeres. aacrjournals.orgnih.gov

Experimental data has shown that treatment with 6-thio-dG induces a significantly higher number of TIFs compared to treatment with 6-thioguanine. aacrjournals.orgnih.gov This targeted damage to telomeres can lead to telomere shortening and an increase in telomere losses, which triggers cell cycle arrest and ultimately, cell death. aacrjournals.orgbiorxiv.org

Table 3: Comparative Effect of 6-thio-dG vs. 6-thioguanine on Telomere Damage

| Compound | Mechanism | Key Outcome | Reported Increase in Telomeric Damage |

|---|---|---|---|

| 6-Thio-2'-deoxyguanosine (6-thio-dG) | Incorporation into telomeres by telomerase | Formation of dysfunctional telomeres and TIFs | 7.8-fold increase in TIFs compared to 6-thioguanine aacrjournals.orgnih.gov |

| 6-Thioguanine (6-TG) | General incorporation into genomic DNA | Lower level of specific telomeric damage | Baseline |

This table highlights the enhanced telomere-specific damage induced by 6-thio-dG in telomerase-positive cells.

Modulation of Telomere Integrity and Dynamics

Mechanisms of Telomere Dysfunction Induction

Metabolites of Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate, particularly 6-thio-2'-deoxyguanosine (6-thio-dG), have been shown to induce telomere dysfunction through a telomerase-dependent mechanism. aacrjournals.orgaacrjournals.org Unlike 6-thioguanine, 6-thio-dG is recognized by telomerase and incorporated into newly synthesized telomeres. aacrjournals.orgnih.gov This incorporation results in modified telomeres that lead to a state of dysfunction, a phenomenon observed exclusively in cells expressing telomerase. aacrjournals.orgaacrjournals.org

Research indicates that this process leads to progressive telomere shortening in cancer cells over time. nih.gov For instance, in HCT116 colon cancer cells, telomere shortening was detectable after just one week of treatment with 6-thio-dG, with more significant shortening observed after 12 weeks. nih.gov However, 6-thioguanine did not produce a similar effect on telomere length in these cells. nih.gov This suggests that the intracellular metabolic conversion of 6-thio-dG to its 5'-triphosphate form, the substrate for telomerase, is more efficient than that of 6-thioguanine. nih.gov

The induction of telomere dysfunction is not a result of direct inhibition of the telomerase enzyme itself. aacrjournals.orgnih.gov Instead, the incorporation of the thiopurine analog into the telomeric DNA sequence disrupts the protective "shelterin" complex, leading to the telomeres being recognized as damaged DNA. aacrjournals.org This triggers a DNA damage response, characterized by the formation of telomere dysfunction-induced foci (TIFs). aacrjournals.orgnih.gov Studies have shown a significant, 7.8-fold increase in telomeric DNA damage (TIFs) in cells treated with 6-thio-dG compared to those treated with 6-thioguanine after 72 hours. aacrjournals.orgnih.gov This targeted damage to telomeres can ultimately lead to cell cycle arrest and apoptosis in cancer cells that rely on telomerase for immortalization. aacrjournals.org

Direct and Indirect Enzymatic Inhibition Studies

Inhibition of DNA Polymerase Activity (e.g., HIV-1 Reverse Transcriptase)

The active triphosphate metabolite, 2'-deoxy-6-thioguanosine 5'-triphosphate (6-thio-dGTP), has been identified as a substrate for various DNA polymerases, including the reverse transcriptase of HIV-1. aacrjournals.org Research has demonstrated that 6-thio-dGTP is incorporated into DNA by the polymerase function of HIV-1 RT. aacrjournals.org This incorporation has a significant inhibitory effect on viral replication. One study reported that thioguanine inhibited HIV replication with a half-maximal inhibitory concentration (IC50) of 0.035 µM. aacrjournals.org The mechanism of this inhibition is not based on chain termination, as with many nucleoside reverse transcriptase inhibitors, but rather on impairing the subsequent function of the enzyme. Specifically, the presence of the thiopurine in the DNA-RNA hybrid abrogates the RNase H activity of HIV-1 RT, which is essential for cleaving the viral RNA template during reverse transcription. aacrjournals.org

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Metabolites of Guanosine, 6-thio-, 2',3',5'-triacetate, specifically 6-thioinosine monophosphate (6-thio-IMP) and 6-thioguanosine monophosphate (6-thio-GMP), have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH). aacrjournals.orgresearchgate.net IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). nih.govsemanticscholar.org

The inhibition of IMPDH by these thiopurine metabolites is characterized as time-dependent inactivation. aacrjournals.orgresearchgate.net The proposed mechanism involves the modification of a critical cysteine residue within the active site of the enzyme, potentially through the formation of a disulfide bond. aacrjournals.orgresearchgate.net This covalent modification leads to the inactivation of the enzyme. The consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other critical cellular functions. nih.govsemanticscholar.org

Studies have shown that exposure of cells to 6-thioguanosine leads to a decrease in the basal activity of IMPDH, which is linked to the anti-proliferative effects of the compound. nih.gov The metabolic pathway involves the conversion of thioinosine monophosphate (TIMP) to thioxanthosine monophosphate (TXMP) by IMPDH, which is then converted to thioguanosine monophosphate (TGMP). nih.gov This indicates that these metabolites act as both substrates and inhibitors of this key enzyme.

Competitive Inhibition with Native Deoxynucleoside Triphosphates (dNTPs)

The triphosphate metabolite, 2'-deoxy-6-thioguanosine 5'-triphosphate (S6dGTP or 6-thio-dGTP), acts as a competitive inhibitor of native deoxynucleoside triphosphates, particularly deoxyguanosine triphosphate (dGTP), for incorporation into DNA by various DNA polymerases. nih.gov

Kinetic studies have revealed that the apparent Michaelis constant (Km) values for S6dGTP are very similar to those of dGTP for human DNA polymerases α, δ, and γ. nih.gov For example, for DNA polymerase α, the apparent Km for both dGTP and S6dGTP was found to be 1.2 µM. nih.gov This similarity in Km values suggests that the affinity of the enzyme's active site for the modified nucleotide is comparable to that of the natural substrate.

However, while the affinity is similar, the maximum reaction velocity (Vmax) for the incorporation of S6dGTP is significantly lower, ranging from 25-50% of the Vmax observed with dGTP. nih.gov This indicates that although the enzyme can bind S6dGTP effectively, the catalytic step of incorporation is less efficient. Research on telomerase has also shown poor selectivity against 6-thio-dGTP, with the catalytic efficiency of dGTP insertion being only two-fold higher than that of its thio-analog. nih.gov

Furthermore, S6dGTP has been shown to act as a competitive inhibitor of all four natural dNTPs with respect to calf thymus terminal deoxynucleotidyltransferase, with apparent inhibitory constant (Ki) values being 6-20 times lower than the Km values for the endogenous substrates. nih.gov This body of evidence confirms that a key mechanism of action for these metabolites is their ability to compete with and be incorporated in place of natural nucleotides during DNA synthesis.

Modulation of Cellular Signaling Pathways

Research into Reactive Oxygen Species (ROS) Generation by Thioguanine Metabolites

Metabolites of thioguanine have been shown to induce the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress within cells. aacrjournals.orgnih.gov This increase in intracellular ROS is not due to the direct production of ROS by the thiopurine molecule itself, but rather through the depletion of cellular antioxidants, most notably glutathione (B108866) (GSH). aacrjournals.org

Studies have demonstrated a dose-dependent increase in intracellular ROS and a corresponding decrease in GSH levels in cells treated with 6-thioguanine. aacrjournals.org The resulting oxidative stress can lead to widespread cellular damage. A critical target of this ROS-mediated damage is the 6-thioguanine that has been incorporated into the DNA. aacrjournals.org The oxidation of DNA-incorporated 6-thioguanine can generate various lesions, including guanine-6-sulfonate (GSO3) and potentially lethal DNA interstrand cross-links. aacrjournals.org

This induction of oxidative DNA damage is a key component of the cytotoxicity of thioguanine metabolites. nih.govnih.gov Research has shown that 6-thioguanine treatment can lead to mitochondrial dysfunction, which is associated with decreased expression of proteins in the mitochondrial respiratory chain complex and an elevated formation of oxidatively induced DNA lesions. nih.gov The generation of ROS and the subsequent oxidative damage to DNA represent a significant pathway through which thioguanine metabolites exert their therapeutic effects. nih.gov

Interactive Data Table: Kinetic Parameters of dGTP and S6dGTP for Human DNA Polymerases

| DNA Polymerase | Substrate | Apparent Km (µM) | Relative Vmax (%) |

| Polymerase α | dGTP | 1.2 | 100 |

| S6dGTP | 1.2 | 25-50 | |

| Polymerase δ | dGTP | 2.8 | 100 |

| S6dGTP | 3.6 | 25-50 | |

| Polymerase γ | dGTP | 0.8 | 100 |

| S6dGTP | 0.8 | 25-50 |

Effects on GTP-binding Proteins and Related Pathways (e.g., Ras-related C3 botulinum toxin substrate 1)

The active metabolites of this compound, particularly 6-thioguanosine triphosphate (6-thio-GTP), directly interfere with the function of small GTP-binding proteins, with Ras-related C3 botulinum toxin substrate 1 (Rac1) being a principal target. nih.govresearchgate.net This interaction is a cornerstone of the immunosuppressive effects observed with thiopurine drugs. researchgate.netnih.gov Rac1 is a member of the Rho family of GTPases that plays a critical role in T-cell activation and survival. researchgate.netnih.gov

The mechanism of Rac1 inhibition is highly specific. The active metabolite, 6-thio-GTP, binds to Rac1 and forms a disulfide adduct. nih.gov This bond is formed between the thiol group of the metabolite and a redox-sensitive cysteine residue (Cys18) located within the nucleotide-binding site of Rac1. nih.gov Although Rho-specific GTPase-activating proteins (RhoGAPs) can still hydrolyze the bound 6-thio-GTP to 6-thioguanosine diphosphate (6-thio-GDP), the resulting 6-thio-GDP-Rac1 adduct becomes trapped in an inactive state. nih.gov

Crucially, Rho-specific guanine nucleotide exchange factors (RhoGEFs), such as Vav, are unable to catalyze the exchange of the adducted 6-thio-GDP for free cellular GTP. nih.govresearchgate.net This blockage leads to the accumulation of the biologically inactive 6-thio-GDP-Rac1 adduct within the cell, effectively sequestering Rac1 and preventing its participation in downstream signaling pathways essential for T-cell function. nih.govresearchgate.net While other Rho GTPases like RhoA and Cdc42 also possess the necessary motif for this interaction, Rac1 is considered the primary target in activated T-cells. nih.gov The selective inhibition of Rac1 and Rac2 activation disrupts key cellular signaling pathways necessary for T-cell activation, proliferation, and survival. researchgate.netcaymanchem.com

| Step | Description | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|---|

| 1. Metabolite Binding | The active metabolite 6-thio-GTP binds to the nucleotide-binding pocket of the Rac1 protein. | 6-thio-GTP, Rac1 | Formation of a transient 6-thio-GTP-Rac1 complex. | nih.govcaymanchem.com |

| 2. Adduct Formation | A disulfide adduct is formed between 6-thio-GTP and a cysteine residue (Cys18) in Rac1. | 6-thio-GTP-Rac1 complex | Covalent modification of Rac1. | nih.gov |

| 3. GTP Hydrolysis | RhoGAP enzymes hydrolyze the bound 6-thio-GTP to 6-thio-GDP. | RhoGAP, 6-thio-GTP-Rac1 adduct | Formation of a stable, adducted 6-thio-GDP-Rac1 complex. | nih.gov |

| 4. GEF Inhibition | RhoGEF enzymes (e.g., Vav) are unable to displace the adducted 6-thio-GDP. | RhoGEF, 6-thio-GDP-Rac1 adduct | Rac1 is trapped in an inactive state, blocking GDP/GTP cycling. | nih.govresearchgate.net |

| 5. Pathway Disruption | Inactive Rac1 cannot participate in downstream signaling required for T-cell activation and cytoskeletal rearrangement. | Inactive 6-thio-GDP-Rac1 | Suppression of T-cell function and survival. | researchgate.netnih.gov |

Activation of Innate and Adaptive Anti-tumor Immune Responses (Mechanistic Focus)

In the context of oncology, metabolites of this compound can paradoxically foster a potent anti-tumor immune response. This mechanism is distinct from the direct immunosuppressive effects mediated by Rac1 inhibition and is primarily driven by the incorporation of thiopurine metabolites into the DNA of cancer cells. nih.govnih.gov

The active metabolite 6-thioguanine, after being converted to 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), serves as a substrate for DNA polymerases. nih.gov During DNA replication, 6-thio-dGTP competes with deoxyguanosine triphosphate (dGTP) and is incorporated into the DNA of proliferating tumor cells, forming DNA-TG. nih.govc3m-nice.fr The presence of this analogue within the DNA is mutagenic. nih.gov It can lead to fraudulent G·T mismatches during subsequent rounds of replication, which, if not properly repaired, result in an accumulation of novel mutations. nih.gov

This drug-induced increase in the tumor mutational burden (TMB) is a critical step in enhancing tumor immunogenicity. nih.gov A higher TMB increases the probability of generating novel, tumor-specific peptide antigens, known as neoepitopes. nih.govc3m-nice.fr These neoepitopes, when presented by major histocompatibility complex (MHC) molecules on the surface of cancer cells, can be recognized as foreign by the host's immune system, thereby triggering a T-cell-dependent anti-tumor response. nih.govc3m-nice.fr

Preclinical studies have demonstrated that treatment with 6-thioguanine (6TG) can reshape the tumor microenvironment. nih.govc3m-nice.fr Tumors treated with 6TG exhibit increased infiltration of immune cells, including CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells. nih.govc3m-nice.fr Furthermore, gene set enrichment analysis of these tumors reveals an upregulation of pathways associated with cytokine and chemokine activity, inflammatory responses, and IFNγ signaling. nih.gov This heightened immune activity, spurred by the generation of neoepitopes, can lead to improved tumor control and can synergize with other immunotherapies, such as immune checkpoint inhibitors. nih.govc3m-nice.fr

| Phase | Mechanism | Cellular/Molecular Effect | Immunological Outcome | Reference |

|---|---|---|---|---|

| 1. Induction | The metabolite 6-thio-dGTP is incorporated into the DNA of cancer cells. | Formation of DNA-TG; induction of G·T mismatches. | Increased Tumor Mutational Burden (TMB). | nih.govc3m-nice.fr |

| 2. Recognition | Increased TMB leads to the production of novel tumor-specific neoepitopes. | Presentation of neoepitopes on cancer cell MHC molecules. | Tumor cells become more visible to the immune system. | nih.govc3m-nice.fr |

| 3. Activation | T-cells recognize the neoepitopes, leading to their activation and expansion. | Clonal expansion of tumor-specific CD4+ and CD8+ T-cells. | Initiation of a targeted, adaptive anti-tumor immune response. | nih.gov |

| 4. Effector | Activated immune cells infiltrate the tumor and kill cancer cells. | Upregulation of inflammatory cytokines (IFNγ, TNFα); infiltration of T-cells and NK cells into the tumor microenvironment. | T-cell-dependent tumor control and suppression of tumor growth. | nih.gov |

Cellular Transport and Distribution Research of Guanosine and Thiopurine Analogs

Characterization of Nucleoside Transporter (Equilibrative and Concentrative) Mediated Uptake

The cellular uptake of 6-thioguanosine (B559654), the deacetylated form of Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate, and other thiopurine nucleoside analogs is predominantly mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov These transporters are crucial for the influx of hydrophilic nucleoside drugs from the extracellular environment into the cytoplasm. The two major families of NTs involved are the Equilibrative Nucleoside Transporters (ENTs, SLC29 family) and the Concentrative Nucleoside Transporters (CNTs, SLC28 family). nih.gov

ENTs, such as ENT1 and ENT2, are sodium-independent, bidirectional transporters that move nucleosides down their concentration gradient. nih.gov CNTs, on the other hand, are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient. nih.gov

Research has demonstrated that both transporter families play a key role in the uptake of thiopurines. Studies on T-lymphoblastic cell lines have shown that both CNT3 and ENT2 are significantly involved in the transport of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). clinpgx.org A marked reduction in the expression of these transporters was associated with cellular resistance to thiopurines, highlighting their critical role in drug efficacy. clinpgx.org This dependence on transporter-mediated uptake is a critical step for the subsequent intracellular metabolism of these drugs.

Key Nucleoside Transporters in Thiopurine Analog Uptake

| Transporter Family | Specific Transporter | Transport Mechanism | Thiopurine Substrates | Clinical Relevance |

|---|---|---|---|---|

| Equilibrative (ENTs) | ENT1 (SLC29A1) | Facilitated Diffusion (Na⁺ independent) | 6-Mercaptopurine, 6-Thioguanosine | Deficiency can lead to drug resistance. nih.gov |

| Equilibrative (ENTs) | ENT2 (SLC29A2) | Facilitated Diffusion (Na⁺ independent) | 6-Mercaptopurine, 6-Thioguanine | Reduced expression linked to thiopurine resistance in leukemia cells. clinpgx.org |

| Concentrative (CNTs) | CNT2 (SLC28A2) | Active Transport (Na⁺ dependent) | Purine (B94841) nucleosides | Contributes to intestinal absorption and cellular uptake. |

| Concentrative (CNTs) | CNT3 (SLC28A3) | Active Transport (Na⁺ dependent) | 6-Mercaptopurine, 6-Thioguanine | Reduced expression linked to thiopurine resistance in leukemia cells. clinpgx.org |

Analysis of Intracellular Compartmentalization of Thioguanine Metabolites

Once inside the cell, 6-thioguanosine undergoes metabolic activation. It is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to 6-thioguanosine monophosphate (TGMP). clinpgx.org Subsequent phosphorylation by kinases leads to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and the pharmacologically active 6-thioguanosine triphosphate (TGTP). clinpgx.orgresearchgate.net Collectively, these phosphorylated metabolites are known as 6-thioguanine nucleotides (6-TGNs). researchgate.net

The compartmentalization of these metabolites is central to their mechanism of action. The synthesis of 6-TGNs occurs in the cellular cytosol. ildcare.nl From the cytosol, the active metabolites, particularly deoxy-thioguanosine triphosphate (dGTP), are transported into the nucleus. Within the nucleus, they are incorporated into DNA and RNA, leading to cytotoxicity and the desired therapeutic effects. clinpgx.org This nuclear localization and subsequent incorporation into nucleic acids is the ultimate step in the drug's mechanism of action.

Studies analyzing the intracellular concentrations of these metabolites in erythrocytes of patients have revealed significant interindividual variability. In one study, the main metabolites detected were 6-TGTP and 6-TGDP, with only trace amounts of 6-TGMP. nih.gov This distribution underscores the dynamic nature of the intracellular phosphorylation cascade.

Intracellular Distribution of 6-Thioguanine Nucleotides (6-TGNs) in Leukemic Cells

Data from studies on patients with acute myelogenous leukemia show the relative concentrations of the different phosphorylated metabolites of 6-thioguanine within the target cells. nih.gov

| Metabolite | Relative Concentration | Primary Cellular Compartment | Primary Function |

|---|---|---|---|

| 6-Thioguanosine Monophosphate (TGMP) | Highest | Cytosol | Intermediate in the phosphorylation pathway. nih.gov |

| 6-Thioguanosine Diphosphate (TGDP) | Low | Cytosol | Intermediate; precursor to TGTP. nih.govnih.gov |

| 6-Thioguanosine Triphosphate (TGTP) | Intermediate | Cytosol, Nucleus | Active metabolite; incorporated into RNA. nih.govnih.gov |

| Deoxy-thioguanosine triphosphate (dGTP) | Variable | Cytosol, Nucleus | Active metabolite; incorporated into DNA, leading to cytotoxicity. clinpgx.org |

Influence of Acetate (B1210297) Protection on Cellular Permeation (Inferred Research Area)

The compound "Guanosine, 6-thio-, 2',3',5'-triacetate" is a prodrug designed to enhance the cellular uptake of 6-thioguanosine. Nucleoside analogs are often hydrophilic, which can limit their ability to passively diffuse across the lipophilic cell membrane, making them reliant on the aforementioned nucleoside transporters. nih.gov

The addition of three acetate groups to the ribose moiety of 6-thioguanosine significantly increases the molecule's lipophilicity. nih.gov This chemical modification is a common prodrug strategy used to improve membrane permeability. nih.govnih.gov By masking the polar hydroxyl groups with non-polar acetate esters, the molecule can more readily cross the cell membrane via passive diffusion, bypassing the potential limitations of transporter expression or saturation. nih.govnih.gov

Once inside the cell, the acetate groups are expected to be rapidly cleaved by ubiquitous intracellular esterases. nih.govacs.orgresearchgate.net This enzymatic action releases the parent compound, 6-thioguanosine, within the cytoplasm. The liberated 6-thioguanosine is then available to be phosphorylated by the cellular machinery as described previously, entering the metabolic pathway to form the active 6-TGNs. This prodrug approach aims to achieve higher intracellular concentrations of the active drug, potentially overcoming resistance mechanisms related to deficient transporter function. nih.govnih.gov

Advanced Research Methodologies for Studying Guanosine, 6 Thio , 2 ,3 ,5 Triacetate and Its Biologically Active Metabolites

Analytical Techniques for Nucleotide Profiling in Biological Samples

Accurate quantification and identification of thiopurine metabolites in complex biological matrices like red blood cells (RBCs) are fundamental to understanding their pharmacology. High-performance liquid chromatography and mass spectrometry are the cornerstone technologies in this field.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of thiopurine metabolites. patsnap.commdpi.com The methodology typically involves several key steps. First, intracellular nucleotides are extracted from cells, often red blood cells, and deproteinized, commonly using perchloric acid. patsnap.comannlabmed.orgresearchgate.net This is followed by hydrolysis, a process that heats the sample in an acidic environment to convert the various 6-thioguanine (B1684491) nucleotides (mono-, di-, and triphosphates) into their common base, 6-thioguanine (6-TG). patsnap.comresearchgate.net

The resulting 6-TG is then separated from other cellular components using a reversed-phase HPLC column, such as a C18 column. patsnap.comwpmucdn.com Detection is typically achieved with a UV detector, as thiopurines have characteristic absorbance spectra (e.g., 6-TG is often detected at 341 nm). patsnap.comresearchgate.net This method allows for the quantification of the total 6-TGN concentration in a given sample. wpmucdn.com While robust, HPLC-UV methods can be laborious and may require specific column types for optimal separation. patsnap.commdpi.com Some methods have been developed for the simultaneous determination of multiple metabolites, like 6-TGNs and 6-methylmercaptopurine (B131649) (6-MMP) derivatives, in a single run. patsnap.comannlabmed.org

| Parameter | Typical Method/Reagent | Purpose | Reference |

|---|---|---|---|

| Sample Source | Red Blood Cells (Erythrocytes) | Common matrix for monitoring intracellular metabolite levels. | patsnap.comannlabmed.org |

| Sample Preparation | Perchloric acid deproteinization followed by heat hydrolysis | To release and convert 6-TGNs to the 6-thioguanine base for analysis. | patsnap.comresearchgate.net |

| Separation Column | Reversed-phase C18 | To separate 6-TG from other endogenous compounds. | patsnap.comwpmucdn.com |

| Detection | UV Absorbance (e.g., 341 nm) | For quantification of the separated 6-TG. | patsnap.comresearchgate.net |

| Detection Limit | ~250 nmol/L for 6TGN in erythrocytes | Indicates the sensitivity of the method. | wpmucdn.comnih.gov |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of thiopurine metabolites, offering superior sensitivity and specificity compared to HPLC-UV methods. acs.orgnih.gov This approach also typically begins with the hydrolysis of 6-TGNs from erythrocyte lysates to the 6-thioguanine base. nih.govpatsnap.com

The separated 6-TG is then ionized, often using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 168 for 6-TG) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 150.9) is monitored for quantification. nih.gov This high specificity minimizes interference from the complex biological matrix. acs.org The use of stable isotope-labeled internal standards, such as TG-d3, is crucial for accurate quantification. acs.orgpatsnap.com

LC-MS/MS (B15284909) methods have been developed and validated with excellent performance characteristics, including wide linear ranges and low limits of quantification (LOQ), sometimes as low as 0.1 to 0.2 μmol/L for 6-TGN. acs.orgnih.govnih.gov These sensitive methods are suitable for routine therapeutic drug monitoring and clinical research. acs.orgpatsnap.com Some advanced techniques using ion-exchange chromatography (IEC) coupled with MS/MS can even determine the profiles of individual thiopurine nucleotides (mono-, di-, and triphosphates) without the need for hydrolysis. researchgate.netmdpi.com

| Performance Metric | Reported Value/Range | Significance | Reference |

|---|---|---|---|

| Linearity Range | 0.1–10 μmol/L | The concentration range over which the assay is accurate. | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.2 μmol/L (~50 pmol/8 × 10⁸ RBC) | The lowest concentration that can be reliably quantified. | nih.govnih.gov |

| Total Imprecision (CV) | <3.0% | Demonstrates the high reproducibility of the assay. | nih.govnih.gov |

| Extraction Recovery | 71.0% - 75.0% | The efficiency of the sample preparation process. | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Common ionization technique for this class of molecules. | nih.gov |

Molecular and Cell Biology Assays for Mechanistic Elucidation

Beyond quantifying metabolite levels, it is essential to understand how these metabolites interact with cellular machinery to produce biological effects. A variety of molecular and cell-based assays are employed for this purpose.

A primary mechanism of action for thiopurines is the incorporation of their metabolites into nucleic acids. Assays to quantify this incorporation provide a direct measure of the drug's target engagement. The most advanced methods utilize LC-MS/MS to measure the level of 6-thioguanine within the DNA backbone (DNA-TG). acs.org

The general workflow for a DNA-TG assay involves isolating DNA from nucleated cells, followed by enzymatic digestion of the DNA into individual deoxynucleosides. nih.gov The resulting mixture, containing canonical deoxynucleosides and the incorporated 6-thio-2'-deoxyguanosine (B1664700), is then analyzed by LC-MS/MS. nih.gov Quantification is achieved by comparing the signal of 6-thio-2'-deoxyguanosine to a canonical deoxynucleoside (e.g., thymidine) or by using a stable isotope-labeled internal standard. acs.orgnih.gov These assays have demonstrated a strong correlation between the levels of DNA-TG and the concentration of 6-TGNs in red blood cells. acs.org Research has also shown that 6-thioguanine metabolites can be incorporated into RNA, and methods have been developed to detect these modifications. nih.gov

The incorporation of thioguanine metabolites into DNA is mediated by DNA polymerases. The active metabolite, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), can act as a substrate for these enzymes. researchgate.net Studies have shown that DNA polymerase alpha can efficiently use 6-thio-dGTP to replace deoxyguanosine triphosphate (dGTP) during in vitro DNA synthesis, allowing for the incorporation of the analogue into the growing DNA strand. nih.gov

Telomeres, the protective caps (B75204) at the ends of chromosomes, are particularly interesting targets for thioguanine metabolites. The incorporation of metabolites like 6-thio-2'-deoxyguanosine (6-thio-dG) into telomeric DNA can lead to telomere dysfunction. This dysfunction triggers a DNA damage response at the telomeres, which can be visualized and quantified using an immunofluorescence-based assay for Telomere dysfunction-Induced Foci (TIFs).

The TIF assay relies on the co-localization of a DNA damage marker, typically phosphorylated histone H2AX (γ-H2AX), with a telomere-specific protein, such as Telomeric Repeat-binding Factor 2 (TRF2). In this procedure, cells are treated with the compound of interest, fixed, and then stained with primary antibodies against γ-H2AX and TRF2, followed by fluorescently labeled secondary antibodies. Confocal microscopy is used to capture images, and the number of co-localized foci (appearing as yellow dots in merged red and green channels) per nucleus is quantified. Studies have shown that treatment with 6-thio-dG can induce a significant, dose- and time-dependent increase in TIFs in cancer cells, indicating telomere-specific DNA damage. For example, a 7.8-fold increase in telomeric DNA damage was observed after 72 hours of treatment with 3µM 6-thio-dG compared to 6-thioguanine.

| Cell Line | Treatment | Observation | Fold Increase in TIFs | Reference |

|---|---|---|---|---|

| HCT116 (Colon Cancer) | 3µM 6-thio-dG for 72h | Significant increase in telomeric DNA damage vs. 6-thioguanine. | 7.8-fold | |

| A549-derived tumors (in vivo) | 2mg/kg 6-thio-dG for 17 days | Significant induction of TIFs in tumor cells. | ~2-fold | |

| BJ-hTERT+ (Fibroblasts) | 10µM 6-thio-dG for 48h | Induction of TIFs in telomerase-positive cells. | N/A (reported as % of cells) | |

| BJ-hTERT- (Fibroblasts) | 10µM 6-thio-dG | No significant induction of TIFs in telomerase-negative cells. | Background levels |

Photoactivatable Ribonucleoside Crosslinking and Immunoprecipitation (PAR-dCLIP) for RNA-Protein Interaction Studies

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a high-resolution method used to identify the binding sites of RNA-binding proteins (RBPs) across the entire transcriptome. wikipedia.orgnih.gov The technique leverages the incorporation of photoreactive ribonucleoside analogs, such as 6-thioguanosine (B559654) (6-SG), into nascent RNA transcripts within living cells. wikipedia.orgresearchgate.net Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate serves as a cell-permeable prodrug that is metabolized intracellularly into 6-thioguanosine and subsequently phosphorylated to 6-thioguanosine triphosphate (6-thio-GTP), which can then be incorporated into newly synthesized RNA. acs.orgcaymanchem.com

The core principle of PAR-CLIP involves the following steps:

Incorporation of Photoreactive Nucleosides : Cells in culture are supplemented with 6-thioguanosine, which is taken up and integrated into RNA during transcription. nih.gov

UV Crosslinking : The cells are then irradiated with long-wavelength UV light (typically 365 nm). wikipedia.orglifeasible.com This specific wavelength excites the incorporated 6-thioguanosine, inducing a highly efficient crosslink, forming a covalent bond between the RNA and any protein in direct contact at that site. wikipedia.orgnih.gov The use of 365 nm UV light is a key feature that distinguishes it from older CLIP methods that use less efficient 254 nm UV light. nih.gov

Immunoprecipitation and RNA Isolation : Following cell lysis, the RBP of interest is targeted with a specific antibody and immunoprecipitated, pulling down the crosslinked RNA-protein complexes. nih.govnih.gov The sample is treated with ribonucleases to partially digest the RNA, leaving only the small fragment protected by the bound protein. nih.gov

Sequencing and Analysis : The isolated RNA fragment is then converted to a cDNA library and analyzed using next-generation sequencing. wikipedia.orgnih.gov A crucial advantage of using 6-thioguanosine in PAR-CLIP is that the crosslinking event induces a characteristic mutation during the reverse transcription step. nih.gov Specifically, the 6-thioguanosine that was crosslinked is read as an adenosine (B11128) instead of a guanosine, resulting in a guanine-to-adenine (G-to-A) transition in the final cDNA sequence. lifeasible.comnih.gov This signature mutation allows for the precise identification of the protein binding site at single-nucleotide resolution and helps to computationally distinguish genuine crosslinked sites from background, non-crosslinked RNA. nih.govnih.gov

This methodology provides a high-resolution map of RNA-protein interaction sites, offering critical insights into post-transcriptional gene regulation. wikipedia.orgmiami.edu

In vitro Systems for Replication and Thermodynamic Analyses

In vitro systems are indispensable for dissecting the specific biochemical and biophysical effects of 6-thioguanine (6-TG), the nucleobase of 6-thioguanosine, once it is incorporated into nucleic acids. These cell-free systems allow for controlled experiments that can quantify the impact of this modified base on DNA replication and duplex stability.

Replication Analyses

Studies using in vitro replication assays have provided detailed information on how DNA polymerases interact with 6-TG-containing templates. In these experiments, synthetic oligodeoxynucleotides (ODNs) containing 6-TG at a specific site are used as templates for various DNA polymerases. oup.comnih.gov

Research has shown that while some polymerases can bypass 6-TG, the process can be inefficient and error-prone. For instance, studies with the Klenow fragment (KF⁻) of E. coli DNA polymerase I and yeast polymerase η (pol η) revealed that these enzymes can replicate past a 6-TG lesion. oup.comnih.gov However, the presence of 6-TG and its metabolites can lead to significant misincorporation of nucleotides opposite the lesion. nih.gov One study found that while dCMP (the correct partner for guanine) was preferentially inserted opposite 6-TG, there was also substantial misincorporation of dTMP and dAMP, particularly when 6-TG was metabolized further into derivatives like S⁶-methylthio-2-aminopurine. oup.comnih.gov Additionally, the replication of templates containing 6-TG metabolites has been shown to induce a considerable number of frameshift products. nih.gov

Another study demonstrated that 2'-deoxy-6-thioguanosine 5'-triphosphate, an active form of the compound, could be efficiently used as a substrate by DNA polymerase alpha from calf thymus, being incorporated into DNA in place of deoxyguanylate and supporting further chain elongation. nih.gov In contrast, DNA polymerase beta utilized the thiopurine nucleotide at a much lower rate. nih.gov

| Polymerase | Template Lesion | Key Findings | Reference |

|---|---|---|---|

| Klenow Fragment (KF⁻) | 6-TG | Bypassed the lesion. | oup.com |

| Yeast Polymerase η (pol η) | 6-TG | Bypassed the lesion; primarily inserted dCMP opposite 6-TG. | oup.comnih.gov |

| Klenow Fragment (KF⁻) & Yeast pol η | S⁶-methylthio-2-aminopurine (6-TG metabolite) | Significant misincorporation of thymine (B56734) (dTMP); induced -2 frameshift products. | nih.gov |

| Yeast Polymerase η (pol η) | 2-aminopurine-6-sulfonic acid (6-TG metabolite) | Substantial misincorporation of adenine (B156593) (dAMP). | nih.gov |

| Calf Thymus DNA Polymerase α | 2'-deoxy-6-thioguanosine 5'-triphosphate (substrate) | Efficiently incorporated into DNA, replacing dGTP. | nih.gov |

| Calf Thymus DNA Polymerase β | 2'-deoxy-6-thioguanosine 5'-triphosphate (substrate) | Utilized the substrate at a much lower rate compared to Polymerase α. | nih.gov |

Thermodynamic Analyses

The incorporation of 6-thioguanine into a DNA or RNA duplex can alter its structural stability. Thermodynamic studies measure parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and melting temperature (Tₘ) to quantify these effects.

Multiple studies have consistently shown that replacing a standard guanine-cytosine (G-C) base pair with a 6-thioguanine-cytosine (6-TG-C) pair destabilizes the DNA duplex. nih.govoup.com The destabilization is attributed to the slightly altered hydrogen bonding properties and geometry caused by the substitution of the oxygen atom at the 6th position with a larger sulfur atom. nih.gov

The extent of this destabilization has been quantified in several studies. For example, the replacement of a single guanine (B1146940) with 6-TG was found to result in a less favorable Gibbs free energy of duplex formation by approximately 1 to 2.4 kcal/mol at 37°C. nih.govnih.gov This loss of stability is moderate compared to the effect of a G-T mismatch, which destabilizes the duplex by about 3 kcal/mol more than a standard G-C pair. oup.comnih.gov Furthermore, the lifetime of a 6-TG-C base pair is significantly shorter (approx. 7 ms) than that of a normal G-C pair (approx. 125 ms), indicating reduced base pair stability. nih.gov

In RNA duplexes, the presence of 6-thioguanosine also generally diminishes thermodynamic stability, with the effect being dependent on its position and the sequence of adjacent base pairs. researchgate.net However, when a 6-thioguanosine residue is located at a dangling (unpaired) end of an RNA duplex, it can exert a minor stabilizing effect. researchgate.net

| Parameter | Observation | Quantitative Finding | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG°37) | Destabilization compared to G-C pair | ~1.0 - 2.4 kcal/mol less favorable | nih.govnih.gov |

| Melting Temperature (Tₘ) | Decrease in thermal stability | Moderately decreased compared to control duplex | oup.com |

| Base Pair Lifetime | Reduced stability of 6-TG-C pair | ~7 ms for 6-TG-C vs. ~125 ms for G-C | nih.gov |

| Comparison to Mismatch | Less destabilizing than a G-T mismatch | S⁶G-T and G-T mismatches have similar stability, ~3 kcal/mol less favorable than control | oup.comnih.gov |

| Effect in RNA | Generally destabilizing | Depends on position and adjacent sequence | researchgate.net |

Structure Activity Relationships and Computational Approaches in Thiopurine Research

Systematic Investigation of Structural Modifications on Biochemical Potency

The biochemical potency of thiopurine nucleosides is highly sensitive to structural modifications on both the purine (B94841) ring and the sugar moiety. Systematic studies of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) derivatives have established key principles for their biological activity. nih.gov Generally, substitutions at various positions on the purine nucleus, such as replacing the mercapto group with alkyl, halogen, or carboxy groups, lead to compounds with diminished or no activity. aacrjournals.org Similarly, substitutions at the 2 and 8 positions or alkylation of the ring nitrogens typically result in a loss of activity. aacrjournals.org

A notable exception is the 2-amino group of 6-thioguanine, which is crucial for its activity as a close analog of the natural purine, guanine (B1146940). aacrjournals.org Conversely, the replacement of this 2-amino group with alkylamino or arylamino groups has been shown to markedly lower the compound's activity. aacrjournals.org

Modifications to the sugar moiety are often employed to create prodrugs, which can improve pharmacokinetic properties like cell permeability. Guanosine (B1672433), 6-thio-, 2',3',5'-triacetate is an example of such a strategy, where the acetate (B1210297) groups mask the polar hydroxyls of the ribose sugar, facilitating passage across cell membranes. Once inside the cell, these acetate groups are cleaved by cellular esterases to release the active 6-thioguanosine (B559654). Further derivatization into 5'-O-monophosphate prodrugs has been explored to bypass resistance mechanisms. acs.orgnih.gov The antiproliferative activity of these prodrugs can vary significantly based on the nature of the masking groups, which affects the efficiency of the release of the active nucleotide. acs.org

| Compound | Derivative Type | EC50 (μM) in HEK293T cells |

|---|---|---|

| 6-Thioguanine (6-TG) | Purine Base | 3.6 |

| 6-Thioguanosine (6sG) | Nucleoside | 4.7 |

| AB-6sGMP (4a) | 5'-Monophosphate Prodrug | ~5 |

| CycloSal-6sGMP (5) | 5'-Monophosphate Prodrug | ~5 |

| (tBuSATE)2-6sGMP (4b) | 5'-Monophosphate Prodrug | >100 |

Data sourced from studies on 6-thioguanosine monophosphate prodrugs. acs.org EC50 represents the half-maximal effective concentration.

Computational Modeling of Compound-Enzyme Interactions and Binding Affinity

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for elucidating the interactions between thiopurine derivatives and their target enzymes at an atomic level. nih.govnih.gov These techniques predict the binding modes and affinities of ligands within the active sites of proteins, guiding the design of new inhibitors. nih.gov

MD simulations have been used to study the interaction of 6-thioguanine (6TG) with various receptors. For instance, simulations of 6TG with the human melanocortin 5 receptor (hMC5R) revealed that the compound binds with high frequency to specific residues, including Glu92, Ile 106, Asp 119, Phe 118, and Asn 278, partly through water-bridged interactions. nih.gov

The enzyme NUDT15, which hydrolyzes active thiopurine metabolites, is a key determinant of thiopurine efficacy. nih.gov The crystal structure of NUDT15 in complex with the hydrolysis product, 6-thio-guanosine monophosphate (6-thio-GMP), provides critical insights into their interaction. The binding is stabilized by hydrogen bonds between the thioguanine base and the backbones of Leu45 and Gly137. nih.gov The α-phosphate of 6-thio-GMP forms a direct hydrogen bond with His49, and numerous water-mediated hydrogen bonds further contribute to the stability of the complex. nih.gov Computational analyses of these holo complexes show that the ligand binding pose is extremely stable, with only minor conformational changes observed during simulations. researchgate.net

| Ligand Moiety | Interacting Residue/Feature | Type of Interaction |

|---|---|---|

| Thioguanine Base | Leu45 (backbone) | Hydrogen Bond |

| Thioguanine Base | Gly137 (backbone) | Hydrogen Bond |

| α-Phosphate | His49 | Direct Hydrogen Bond |

| Overall Ligand | Surrounding Residues | Water-mediated Hydrogen Bonds |

Interactions identified from the crystal structure and computational analysis of NUDT15 in complex with 6-thio-GMP. nih.gov

Theoretical Studies on Tautomerism and Conformational Dynamics of Thiopurine Nucleosides

The biological activity of thiopurine nucleosides is intrinsically linked to their tautomeric and conformational states. These properties influence hydrogen bonding patterns, which are critical for molecular recognition and enzymatic processing. datapdf.com

Tautomerism: Thiopurines like 6-thioguanine can exist in several tautomeric forms, primarily differing in the position of a proton. The relative stability of these tautomers can be influenced by the surrounding environment. datapdf.comacs.org High-level ab initio calculations have been performed to determine the stability order of the most stable tautomers of 6-thioguanine. In the gas phase, the N9(H)trans tautomer is predicted to be the most stable. acs.org However, simulations modeling an aqueous solution suggest a different stability order, highlighting the significant role of the solvent in tautomeric preference. datapdf.comacs.org Experimental studies have confirmed the existence of at least two types of 6-thioguanine thione chromophores. acs.org

| Environment | Order of Stability (Most Stable > Least Stable) |

|---|---|

| Gas Phase | N9(H)trans > N9(H)cis > N1,7(H) > N1,9(H) > N7(H) |

| Aqueous Solution (Simulated) | N9(H)trans > N1,9(H) > N9(H)cis > N1,7(H) ≫ N7(H) |

Data based on high-level ab initio calculations. acs.org

Conformational Dynamics: The conformation of a nucleoside, defined by the sugar pucker and the orientation of the base relative to the sugar (the glycosidic bond angle), is crucial for its interaction with enzymes. Molecular dynamics studies show that the flexibility of a ligand is reduced upon binding to an enzyme. nih.gov Analysis of nucleosides and their analogs in complexes with nucleoside phosphorylases reveals a remarkable characteristic: the nucleosides are bound in strained, energetically unfavorable conformations. mdpi.com In these complexes, the pentofuranose (B7776049) ring of the sugar consistently adopts a conformation in the W region of the pseudorotation cycle, which corresponds to an energy barrier for conformational interconversion. mdpi.com Furthermore, the orientation of the purine base with respect to the ribose is typically in the high-syn region, which is also an energetically unfavorable state for a free nucleoside. mdpi.com This binding in a strained conformation is a key feature of enzyme-substrate complex formation for this class of enzymes and is stabilized by specific interactions within the active site. mdpi.com

Q & A

Basic Research Questions

Q. How is Guanosine, 6-thio-, 2',3',5'-triacetate synthesized and characterized in academic research?

- Methodology : The synthesis typically involves sequential acetylation of the hydroxyl groups on the ribose moiety (2',3',5' positions) using acetic anhydride or acetyl chloride under anhydrous conditions. The 6-thio modification is introduced via nucleophilic substitution, replacing the oxygen at the 6-position with a sulfur atom. Characterization employs nuclear magnetic resonance (NMR) to confirm acetylation patterns (e.g., H and C NMR for acetate peaks) and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) is used to assess purity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : To resolve acetyl groups (δ ~2.0–2.2 ppm for methyl protons) and confirm the thio-substitution at C6 (via C NMR shifts).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- HPLC with UV/Vis or PDA detection : To quantify purity (>95% is typical for research-grade material).

- Elemental Analysis : To validate sulfur content.

Detailed documentation of these parameters is critical for reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store desiccated at –20°C to prevent hydrolysis of acetyl groups. For in vitro studies, dissolve in anhydrous DMSO or acetonitrile to avoid premature deacetylation. Monitor stability via periodic HPLC analysis, especially in aqueous buffers at neutral or basic pH .

Advanced Research Questions

Q. How does the 6-thio substitution influence the compound’s interaction with guanosine-binding enzymes or ribozymes?

- Methodology : Use kinetic assays (e.g., stopped-flow spectroscopy) to compare binding rates with natural guanosine. For example, the thio group may alter hydrogen-bonding networks, as seen in studies of Tetrahymena ribozyme binding, where conformational rearrangements post-binding are critical . Surface plasmon resonance (SPR) can quantify affinity changes, while X-ray crystallography or cryo-EM may reveal structural perturbations in enzyme active sites .

Q. What experimental strategies assess the metabolic stability of this compound in cellular models?

- Methodology :

- Radiolabeled Tracers : Incorporate S or C labels to track metabolite formation via liquid scintillation counting.

- LC-MS/MS : Identify deacetylated or oxidized metabolites in cell lysates.

- Enzyme Inhibition Studies : Test stability in the presence of esterases (e.g., porcine liver esterase) to mimic in vivo conditions.

- Compare half-life to non-acetylated 6-thioguanosine to evaluate the protective role of acetyl groups .

Q. How can researchers design experiments to evaluate the triacetyl group’s impact on bioavailability compared to non-acetylated analogs?

- Methodology :

- Caco-2 Permeability Assays : Measure apical-to-basal transport to predict intestinal absorption.

- Pharmacokinetic Studies in Rodents : Administer equimolar doses of acetylated vs. non-acetylated forms and quantify plasma levels via LC-MS.

- Tissue Distribution Studies : Use whole-body autoradiography or tissue homogenization followed by MS analysis to assess organ-specific bioavailability .

Q. What are the implications of this compound’s structure for telomerase inhibition studies?

- Methodology : The 6-thio group mimics natural guanine but introduces steric and electronic perturbations. Use:

- Telomerase Activity Assays : TRAP (Telomere Repeat Amplification Protocol) to compare inhibition potency with 6-thio-2’-deoxyguanosine.

- Molecular Docking : Model interactions with telomerase reverse transcriptase (TERT) active sites.

- Metabolic Imaging : Hyperpolarized C-glucose tracing to monitor downstream effects on pentose phosphate pathway flux, as demonstrated in preclinical TERT inhibition models .

Q. How can conflicting data on enzymatic hydrolysis rates of triacetylated compounds be resolved?

- Methodology :

- Controlled Enzyme Kinetics : Use purified esterases (e.g., human carboxylesterase 1) under standardized pH and temperature conditions.

- Computational Modeling : Predict hydrolysis rates via molecular dynamics simulations of acetyl group solvent accessibility.

- Cross-Study Validation : Replicate experiments using shared reference standards to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.